(E)-2-(2,4-Dichlorophenoxy)-N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and thiadiazolopyrimidine moieties, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid . This intermediate is then reacted with 5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidine-2-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and chromatography to remove impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A related compound with similar structural features but different applications and properties.
2,4,5-Trichlorophenoxyacetic acid: Another related compound with distinct chemical properties and uses.
Properties
Molecular Formula |
C15H12Cl2N4O4S |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5,7-dimethoxy-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)acetamide |
InChI |
InChI=1S/C15H12Cl2N4O4S/c1-23-12-6-13(24-2)21-14(19-12)20-15(26-21)18-11(22)7-25-10-4-3-8(16)5-9(10)17/h3-6H,7H2,1-2H3 |
InChI Key |
RUFGKMMQJDOUQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=NC(=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)SN12)OC |
Origin of Product |
United States |
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